Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898763-94-5
VCID: VC2389816
InChI: InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2
SMILES: C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898763-94-5

Cat. No.: VC2389816

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone - 898763-94-5

Specification

CAS No. 898763-94-5
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2
Standard InChI Key YGKJVUCBHDGABF-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3
Canonical SMILES C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3

Introduction

Structural Information and Chemical Identification

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone belongs to the class of ketones featuring aromatic and alicyclic substituents. The molecule contains a 2,5-dihydro-1H-pyrrol-1-yl group connected via a methylene bridge to a phenyl ring, which also bears a cyclohexyl ketone moiety.

Basic Identifiers

Table 1 below summarizes the key identifiers for this compound:

ParameterValue
CAS Number898763-94-5
Molecular FormulaC₁₈H₂₃NO
Molecular Weight269.4 g/mol
IUPAC Namecyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Last Modified (Database)August 16, 2023

Source: PubChem Compound Database

Structural Representation and Chemical Descriptors

The molecular structure features three key components: a cyclohexyl ring, a phenyl ring, and a 2,5-dihydropyrrol moiety. These components are arranged with the phenyl ring serving as a central connecting element between the other two groups. The compound possesses the following structural descriptors:

Structural DescriptorValue
Standard InChIInChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2
Standard InChIKeyYGKJVUCBHDGABF-UHFFFAOYSA-N
SMILESC1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3
Canonical SMILESC1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3

Source: VulcanChem Database

Physical Properties

The physical properties of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provide important information for handling, storage, and potential applications in chemical synthesis and research.

Experimentally Determined and Predicted Physical Constants

Table 2 presents the known physical properties of the compound:

PropertyValueDetermination Method
Physical StateSolid-
Boiling Point403.7±33.0 °CPredicted
Density1.097±0.06 g/cm³Predicted
pKa8.59±0.50Predicted

Source: ChemicalBook Database

Chemical Properties and Reactivity

The structural features of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suggest several important chemical properties and potential reactivity patterns.

Functional Group Analysis

The compound contains several reactive functional groups:

  • A ketone carbonyl group (between cyclohexyl and phenyl moieties)

  • A 2,5-dihydropyrrol ring (partially unsaturated nitrogen heterocycle)

  • A benzyl-type methylene bridge connecting the phenyl ring to the nitrogen heterocycle

These functional groups confer specific chemical properties to the molecule, particularly in terms of reactivity toward nucleophiles at the carbonyl carbon and potential electrophilic substitution at the aromatic ring.

Stability Considerations

The presence of a ketone functional group attached to both a cyclohexyl and phenyl ring creates an interesting electronic environment that affects its reactivity. The partially unsaturated pyrrolinyl group may be susceptible to oxidation under certain conditions, potentially converting to a pyrrole or maleimide structure under appropriate reaction conditions.

SupplierProduct NumberPurityPackage SizePrice (USD)Last Updated
Matrix Scientific10967897%1g$4372021/12/16
Matrix Scientific10967897%2g$7262021/12/16
Rieke Metals6126-0904-0097%1g$4672021/12/16
Rieke Metals6126-0904-0097%2g$8752021/12/16
American Custom ChemicalsCHM007138695.00%1g$1006.582021/12/16

Source: ChemicalBook Database

Market Trends and Availability

The relatively high pricing of this compound (ranging from $437 to over $1000 per gram) suggests it is primarily used for specialized research applications rather than industrial processes. The availability from multiple suppliers indicates ongoing interest in this compound within the chemical research community, despite its specialized nature.

Related Compounds and Structural Analogs

Understanding the relationship between Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and structurally similar compounds provides valuable context for its potential applications and properties.

Positional Isomers

A notable positional isomer is Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898749-74-1), which differs only in the position of the pyrrolinylmethyl group on the phenyl ring (meta instead of ortho position) . This structural difference likely affects the compound's physical properties and potential applications due to changes in molecular geometry and electronic distribution.

Functional Group Variations

Another closely related compound is Cyclopropyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898763-88-7), which features a cyclopropyl ring in place of the cyclohexyl group . This substitution significantly alters the steric properties of the molecule and potentially its reactivity, despite maintaining the same core structure.

Table 4: Comparison of Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898763-94-5C₁₈H₂₃NO269.4Reference compound
Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898749-74-1C₁₈H₂₃NO269.4Meta vs. ortho position of pyrrolinylmethyl group
Cyclopropyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898763-88-7C₁₅H₁₇NO227.30Cyclopropyl vs. cyclohexyl group

Sources: PubChem Database

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